Cas no 2228772-70-9 (6-methylpyridin-2-yl sulfamate)

6-Methylpyridin-2-yl sulfamate is a sulfamate ester derivative characterized by its pyridine backbone with a methyl substituent at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The sulfamate functional group enhances reactivity, enabling selective modifications for the development of biologically active molecules. Its stable yet modifiable structure makes it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or prodrugs. The methyl group at the 6-position may influence steric and electronic properties, offering tunability for targeted molecular interactions. Handling requires standard precautions for sulfamate derivatives.
6-methylpyridin-2-yl sulfamate structure
2228772-70-9 structure
Product Name:6-methylpyridin-2-yl sulfamate
CAS No:2228772-70-9
MF:C6H8N2O3S
MW:188.204319953918
CID:6012425
PubChem ID:165636338
Update Time:2025-06-08

6-methylpyridin-2-yl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 6-methylpyridin-2-yl sulfamate
    • 2228772-70-9
    • EN300-1988954
    • Inchi: 1S/C6H8N2O3S/c1-5-3-2-4-6(8-5)11-12(7,9)10/h2-4H,1H3,(H2,7,9,10)
    • InChI Key: HZQAMFNRBBYKFW-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OC1=CC=CC(C)=N1

Computed Properties

  • Exact Mass: 188.02556330g/mol
  • Monoisotopic Mass: 188.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 90.7Ų

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Additional information on 6-methylpyridin-2-yl sulfamate

Introduction to 6-methylpyridin-2-yl sulfamate (CAS No. 2228772-70-9)

6-methylpyridin-2-yl sulfamate, identified by the Chemical Abstracts Service Number (CAS No.) 2228772-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfamate class, characterized by its unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of a methyl group at the 6-position and a sulfamate functional group at the 2-position of the pyridine ring imparts distinct reactivity and biological potential, which has been leveraged in various scientific investigations.

The sulfamate group, particularly, is known for its ability to participate in hydrogen bonding and metal coordination, making it a versatile moiety in drug design. In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. 6-methylpyridin-2-yl sulfamate has emerged as a compound of interest in medicinal chemistry, where its structural features are being explored for their potential in developing novel therapeutic agents.

One of the most compelling aspects of 6-methylpyridin-2-yl sulfamate is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop new scaffolds for small-molecule drugs, particularly targeting neurological and inflammatory disorders. The pyridine ring itself is a privileged structure in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The sulfamate group further enhances this potential by providing additional binding pockets and modulating electronic properties.

Recent studies have highlighted the importance of 6-methylpyridin-2-yl sulfamate in the development of kinase inhibitors, which are critical in treating cancers and other chronic diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By incorporating 6-methylpyridin-2-yl sulfamate into kinase inhibitor designs, researchers aim to enhance binding affinity and selectivity, thereby improving therapeutic efficacy while minimizing side effects.

The agrochemical sector has also shown interest in 6-methylpyridin-2-yl sulfamate, where it is being explored as a precursor for herbicides and pesticides. The structural features of this compound allow for interactions with biological targets in plants, leading to potent crop protection agents. Additionally, its stability under various environmental conditions makes it a promising candidate for field applications.

In terms of synthetic methodologies, 6-methylpyridin-2-yl sulfamate can be synthesized through multiple routes, including nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for pharmaceutical applications. The ability to functionalize the pyridine ring at specific positions allows for the creation of diverse derivatives with tailored properties.

The pharmacological profile of 6-methylpyridin-2-yl sulfamate has been the subject of extensive investigation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, where it exhibits inhibitory activity against key inflammatory enzymes such as COX and LOX. Furthermore, its interaction with neurotransmitter receptors has been explored, suggesting possible applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

One notable finding is the compound's ability to modulate the activity of ion channels, which could have implications for cardiovascular diseases. Ion channels are integral membrane proteins that regulate electrical signals in cells, and their dysfunction is associated with various pathologies. By targeting these channels, 6-methylpyridin-2-yl sulfamate may offer a novel approach to managing conditions like hypertension and arrhythmias.

The development of 6-methylpyridin-2-yl sulfamate derivatives has also led to advancements in computational chemistry and molecular modeling. These tools have been instrumental in predicting binding affinities and optimizing drug-like properties. By integrating experimental data with computational methods, researchers can accelerate the discovery process and identify lead compounds more efficiently.

Future directions for research on 6-methylpyridin-2-yl sulfamate include exploring its role in combination therapies. The synergistic effects of combining multiple compounds can enhance therapeutic outcomes by targeting different aspects of disease pathology. Additionally, investigating the compound's pharmacokinetic properties will be crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX).

The environmental impact of using 6-methylpyridin-2-yl sulfamate as an intermediate or active ingredient must also be considered. Sustainable synthetic routes that minimize waste generation and energy consumption are essential for ensuring long-term viability. Green chemistry principles are being increasingly adopted in pharmaceutical research to develop environmentally friendly processes.

In conclusion,6-methylpyridin-2-yl sulfamate (CAS No. 2228772-70-9) represents a significant advancement in organic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for drug discovery, offering potential solutions for various diseases while adhering to stringent chemical standards.

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